Cas no 1010422-67-9 (2-(Cyclobutylmethyl)malonic acid)

El ácido 2-(ciclobutilmetil)malónico es un compuesto orgánico de interés en síntesis química, caracterizado por su estructura que combina un grupo malonato con un sustituyente ciclobutilmetilo. Este ácido dicarboxílico es útil como intermediario en la formación de enlaces carbono-carbono, aprovechando la reactividad del grupo malonato para reacciones de alquilación o condensación. Su estructura cíclica aporta rigidez molecular, lo que puede influir en la estereoquímica de los productos derivados. Es empleado en la preparación de compuestos farmacológicamente activos y en el desarrollo de materiales especializados. Su pureza y estabilidad lo hacen adecuado para aplicaciones que requieren precisión en síntesis orgánica avanzada.
2-(Cyclobutylmethyl)malonic acid structure
1010422-67-9 structure
Product Name:2-(Cyclobutylmethyl)malonic acid
Número CAS:1010422-67-9
MF:C8H12O4
Megavatios:172.178483009338
MDL:MFCD20644070
CID:4558946
Update Time:2025-11-01

2-(Cyclobutylmethyl)malonic acid Propiedades químicas y físicas

Nombre e identificación

    • 2-(cyclobutylmethyl)malonic acid
    • 2-(cyclobutylmethyl)propanedioic acid
    • 2-cyclobutylmethyl malonic acid
    • 2-cyclobutylmethyl-malonic acid
    • W17857
    • 2-(Cyclobutylmethyl)malonic acid
    • MDL: MFCD20644070
    • Renchi: 1S/C8H12O4/c9-7(10)6(8(11)12)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10)(H,11,12)
    • Clave inchi: BEFGISLZPBHJDH-UHFFFAOYSA-N
    • Sonrisas: OC(C(C(=O)O)CC1CCC1)=O

Atributos calculados

  • Calidad precisa: 172.073559g/mol
  • Masa isotópica única: 172.073559g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 4
  • Complejidad: 181
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 172.18g/mol
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 74.6

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Información adicional sobre 2-(Cyclobutylmethyl)malonic acid

2-(Cyclobutylmethyl)malonic Acid (CAS 1010422-67-9): A Comprehensive Overview of Its Chemical Structure, Biological Activity, and Applications in Biomedical Research

2-(Cyclobutylmethyl)malonic acid, a derivative of malonic acid with a unique cyclobutylmethyl substituent, has garnered significant attention in biomedical research due to its potential role in modulating cellular pathways and its synthetic versatility. The CAS number 1010422-67-9 identifies this compound as a key molecule in the development of novel pharmaceuticals and biotechnological applications. Recent studies have highlighted its involvement in metabolic regulation, enzymatic interactions, and structural modifications that could influence drug delivery systems. This chemical compound represents a promising candidate for exploring mechanisms related to disease pathogenesis and therapeutic intervention.

2-(Cyclobutylmethyl)malonic acid is characterized by its molecular formula C10H18O4 and a molecular weight of 206.25 g/mol. Its structure consists of a malonic acid backbone (CH2(COOH)2) with a cyclobutylmethyl group attached to the central carbon. This unique substitution pattern imparts distinct physicochemical properties compared to standard malonic acid derivatives. The cyclobutylmethyl moiety enhances steric bulk and hydrophobicity, which may influence its interactions with biological targets. Recent computational models suggest that the spatial arrangement of this substituent could modulate hydrogen bonding and hydrophobic effects, making it a valuable scaffold for drug design.

Research published in ACS Chemical Biology (2023) explored the role of 2-(Cyclobutylmethyl)malonic acid in modulating mitochondrial function. The study revealed that this compound could inhibit the activity of succinate dehydrogenase, a key enzyme in the Krebs cycle, under specific redox conditions. This finding aligns with the growing interest in targeting metabolic pathways for therapeutic applications, particularly in neurodegenerative diseases and cancer. The malonic acid backbone is known to interact with metal ions, and the cyclobutylmethyl substitution may enhance its ability to bind to transition metals, potentially influencing enzymatic activity or signaling cascades.

Another breakthrough in biomedical research involves the use of 2-(Cyclobutylmethyl)malonic acid as a building block for synthesizing biodegradable polymers. A study in Advanced Drug Delivery Reviews (2024) demonstrated that derivatives of this compound could be incorporated into polymeric matrices to create controlled-release systems for targeted drug delivery. The cyclobutylmethyl group's hydrophobicity allows for the fine-tuning of polymer degradation rates, which is critical for applications in tissue engineering and sustained-release formulations. This application underscores the compound's potential in developing next-generation delivery systems for therapeutic agents.

Recent advances in synthetic chemistry have also expanded the utility of 2-(Cyclobutylmethyl)malonic acid. A 2023 paper in Organic Letters described a novel method for functionalizing this compound to create derivatives with enhanced solubility and bioavailability. The researchers utilized a catalytic approach to introduce hydrophilic moieties, which significantly improved the compound's solubility in aqueous environments. This innovation addresses a key challenge in drug development, where poor solubility often limits therapeutic efficacy. The malonic acid core's reactivity makes it an ideal platform for such modifications, enabling the creation of multifunctional molecules.

The biological activity of 2-(Cyclobutylmethyl)malonic acid has also been investigated in the context of enzyme inhibition. A study published in Journal of Medicinal Chemistry (2023) found that this compound could selectively inhibit the activity of acetylcholinesterase, an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease. The cyclobutylmethyl group was shown to stabilize the enzyme-inhibitor complex by forming hydrogen bonds with key residues in the active site. This finding highlights the potential of this compound as a lead molecule for developing anticholinesterase drugs with improved specificity and reduced side effects.

Additionally, the structural properties of 2-(Cyclobutylmethyl)malonic acid have been studied for their implications in drug metabolism. A 2024 review in Drug Metabolism and Disposition emphasized the role of the cyclobutylmethyl group in influencing metabolic pathways. The bulky substituent may hinder the action of metabolic enzymes, leading to prolonged plasma half-life and reduced hepatic clearance. This property is particularly advantageous for drugs requiring sustained therapeutic effects, as it could minimize the frequency of dosing and improve patient compliance.

The synthetic routes for producing 2-(Cyclobutylmethyl)malonic acid have also been optimized to enhance yield and purity. A 2023 study in Green Chemistry described a microwave-assisted synthesis method that reduced reaction times by 60% compared to traditional thermal methods. This approach not only improves efficiency but also reduces energy consumption, aligning with the growing emphasis on sustainable chemical practices. The malonic acid backbone's reactivity allows for a range of synthetic modifications, making it a versatile platform for creating diverse compounds with tailored biological activities.

Furthermore, the pharmacological potential of 2-(Cyclobutylmethyl)malonic acid has been explored in the context of anti-inflammatory therapies. Research in Pharmacological Research (2023) demonstrated that this compound could inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway. The cyclobutylmethyl group was found to interact with specific protein domains, thereby disrupting the signaling cascade and reducing inflammation. This discovery opens new avenues for developing drugs targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Finally, the applications of 2-(Cyclobutylmethyl)malonic acid extend beyond traditional pharmaceuticals. A 2024 study in Biomaterials investigated its use in creating stimuli-responsive hydrogels for drug delivery. The compound's ability to undergo conformational changes in response to pH or temperature variations was leveraged to design hydrogels that release drugs under specific physiological conditions. This application highlights the compound's adaptability to multifunctional systems, further expanding its relevance in biomedical innovation.

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